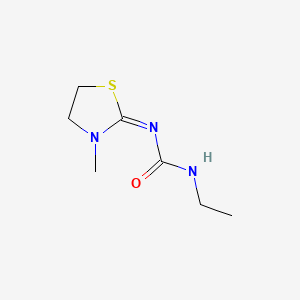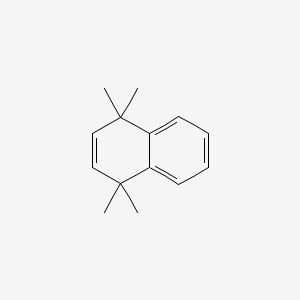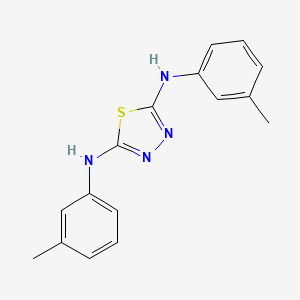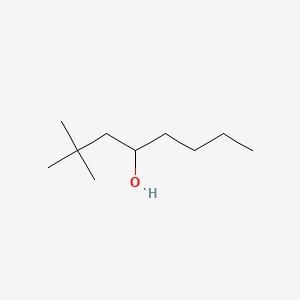
2,2-Dimethyloctan-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyloctan-4-ol is an organic compound classified as an alcohol. It features a hydroxyl group (-OH) attached to the fourth carbon of an octane chain, with two methyl groups attached to the second carbon. This structural arrangement gives the compound unique physical and chemical properties, making it of interest in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyloctan-4-ol typically involves the alkylation of a suitable precursor, such as 2,2-dimethylhexane, followed by oxidation to introduce the hydroxyl group. One common method is the Grignard reaction, where 2,2-dimethylhexylmagnesium bromide reacts with formaldehyde, followed by hydrolysis to yield the desired alcohol.
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of corresponding ketones or aldehydes. The process is optimized for high yield and purity, often using metal catalysts such as palladium or nickel under controlled temperature and pressure conditions.
Analyse Chemischer Reaktionen
Types of Reactions: 2,2-Dimethyloctan-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to alkanes using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) under reflux conditions.
Major Products:
Oxidation: 2,2-Dimethyloctan-4-one (ketone) or 2,2-Dimethyloctanoic acid (carboxylic acid).
Reduction: 2,2-Dimethyloctane.
Substitution: 2,2-Dimethyloctyl chloride or bromide.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethyloctan-4-ol finds applications in various fields:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Studied for its potential effects on cellular processes and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and as a stabilizer in certain formulations.
Wirkmechanismus
The mechanism of action of 2,2-Dimethyloctan-4-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the compound’s hydrophobic alkyl chain allows it to interact with lipid membranes, potentially affecting membrane fluidity and permeability.
Vergleich Mit ähnlichen Verbindungen
2,2-Dimethylhexan-4-ol: Similar structure but with a shorter carbon chain.
2,2-Dimethyldecan-4-ol: Similar structure but with a longer carbon chain.
2,2-Dimethylbutan-4-ol: Similar structure but with an even shorter carbon chain.
Uniqueness: 2,2-Dimethyloctan-4-ol is unique due to its specific carbon chain length and branching, which confer distinct physical and chemical properties. Its balance of hydrophobic and hydrophilic regions makes it versatile for various applications, distinguishing it from its shorter or longer chain analogs.
Eigenschaften
CAS-Nummer |
66719-52-6 |
|---|---|
Molekularformel |
C10H22O |
Molekulargewicht |
158.28 g/mol |
IUPAC-Name |
2,2-dimethyloctan-4-ol |
InChI |
InChI=1S/C10H22O/c1-5-6-7-9(11)8-10(2,3)4/h9,11H,5-8H2,1-4H3 |
InChI-Schlüssel |
IVLDCRDTRQCTIY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Hexadecanamide, N-[3-[(2-hydroxyethyl)methyloxidoamino]propyl]-](/img/structure/B14463143.png)
![N-(4-{[(3-Chlorophenyl)carbamoyl]amino}benzoyl)glycine](/img/structure/B14463154.png)
![N-[6-(2-Ethoxyethoxy)-3,4-dihydronaphthalen-1(2H)-ylidene]hydroxylamine](/img/structure/B14463158.png)

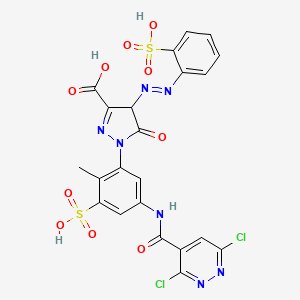
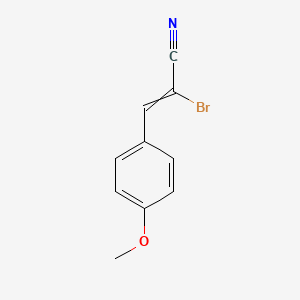
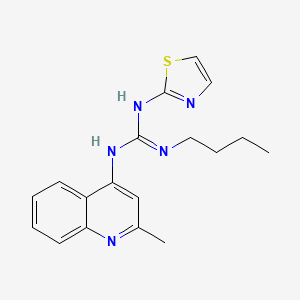

![[[4-(4-diazonioimino-3-methylcyclohexa-2,5-dien-1-ylidene)-2-methylcyclohexa-2,5-dien-1-ylidene]hydrazinylidene]azanide](/img/structure/B14463190.png)
